4-(Trifluoromethyl)cyclohexane-1-carboxamide
Description
4-(Trifluoromethyl)cyclohexane-1-carboxamide is a cyclohexane derivative featuring a carboxamide (-CONH₂) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring. Its molecular formula is C₈H₁₂F₃NO, with a molecular weight of 195.18 g/mol and a polar surface area (PSA) of 44.08 Ų . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety enables hydrogen bonding, influencing both physicochemical properties and biological interactions .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACALJSKNWMZZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621283 | |
| Record name | 4-(Trifluoromethyl)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-84-2 | |
| Record name | 4-(Trifluoromethyl)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-(Trifluoromethyl)cyclohexane-1-carboxamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Biological Activity
4-(Trifluoromethyl)cyclohexane-1-carboxamide (CAS No. 361393-84-2) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C8H10F3NO, characterized by a cyclohexane ring substituted with a trifluoromethyl group and a carboxamide functional group. This configuration influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. The trifluoromethyl group enhances hydrophobic interactions, which can increase binding affinity to target proteins. Additionally, the carboxamide moiety may participate in hydrogen bonding with active sites of enzymes or receptors, potentially leading to inhibition or modulation of their activities.
Biological Activity Highlights
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : Some derivatives have been evaluated for their ability to scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related conditions.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation.
Research Findings
Recent studies on related compounds provide insights into the biological activity of this compound:
Case Studies
- Neuroprotective Studies : A study evaluated the neuroprotective effects of a series of trifluoromethyl-substituted compounds against AChE and BChE. The results indicated that these compounds could effectively inhibit enzyme activity, suggesting potential applications in Alzheimer's disease treatment.
- Antioxidant Evaluation : Another investigation assessed the antioxidant properties of related compounds using DPPH radical scavenging assays. Results showed significant scavenging activity, indicating that these compounds could mitigate oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Research has shown that compounds similar to 4-(trifluoromethyl)cyclohexane-1-carboxamide exhibit antihypertensive effects. Specifically, derivatives of cyclohexane-1-carboxamide have been developed as agents for improving blood flow in coronary, cerebral, and renal arteries. These compounds are noted for their reduced toxicity compared to conventional antihypertensive drugs, making them potential candidates for safer therapeutic options .
Anti-asthmatic Applications
The compound has demonstrated efficacy in inhibiting histamine-induced asthma in experimental models. This suggests that this compound could be explored as a therapeutic agent for asthma treatment due to its bronchodilator properties .
Neurological Implications
There is ongoing research into the neuroprotective effects of related compounds. For instance, studies indicate that certain derivatives can enhance cerebral blood flow, which may have implications for treating conditions like stroke and neurodegenerative diseases .
Chemical Synthesis and Material Science
Synthesis of Fluorinated Compounds
this compound serves as a precursor in the synthesis of various fluorinated organic compounds. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making them valuable in drug design .
Polymer Chemistry
In materials science, fluorinated compounds are often incorporated into polymers to improve their thermal stability and chemical resistance. The unique properties imparted by the trifluoromethyl group make these materials suitable for applications in electronics and coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 4-(Trifluoromethyl)cyclohexane-1-carboxamide and related compounds:
Key Observations:
Impact of Fluorination: The trifluoromethyl group in this compound increases lipophilicity (LogP 2.99) compared to non-fluorinated analogs like N-(4-Methylphenyl)cyclohexane-1-carboxamide (estimated LogP ~2.2). This enhances membrane permeability and metabolic stability . Fluorine’s electron-withdrawing effect strengthens hydrogen bonding and may improve target binding affinity .
Role of Functional Groups :
- Carboxamide (-CONH₂) : Enables hydrogen bonding with biological targets, improving solubility over the carboxylic acid analog (PSA 44.08 Ų vs. ~37 Ų for -COOH) .
- Carboxylic Acid (-COOH) : Higher acidity limits blood-brain barrier (BBB) penetration, making it less suitable for CNS targets compared to the carboxamide .
Biological Activity: GSK2256294A demonstrates how complex substituents (e.g., triazine, cyano groups) can shift therapeutic focus; it inhibits sEH, a target unrelated to the vasodilatory effects of 4-aminoalkyl derivatives . The 4-aminoalkyl analogs () highlight the importance of basic amine groups in cardiovascular activity, a feature absent in the target compound .
Synthetic Accessibility :
- Carboxamide derivatives are often synthesized via coupling reactions (e.g., EDCI-mediated), as seen in , whereas esters (e.g., ) require different reagents like DCC .
Research Findings and Trends
- Fluorine’s Strategic Use : The trifluoromethyl group is a hallmark of modern drug design, balancing lipophilicity and metabolic resistance. Its incorporation in this compound aligns with trends in antiviral and anticancer agent development .
- Structural Flexibility: Minor modifications, such as replacing -CF₃ with -CH₃ () or adding amino groups (), drastically alter target engagement, emphasizing the need for precision in lead optimization.
- Therapeutic Potential: While the target compound’s exact applications are underexplored, its fluorinated carboxamide scaffold is promising for conditions requiring prolonged bioavailability and CNS penetration.
Preparation Methods
Friedel-Crafts Acetylation and Haloform Reaction
Aromatic precursors undergo Friedel-Crafts acetylation to install an acetyl group, followed by a haloform reaction to oxidize the acetyl moiety to a carboxylic acid. For example:
- Friedel-Crafts Acetylation : Treatment of a trifluoromethyl-substituted benzene derivative with acetyl chloride and a Lewis acid (e.g., AlCl₃) yields 4-(trifluoromethyl)acetophenone.
- Haloform Reaction : Reaction with halogens (e.g., I₂, Br₂) in alkaline conditions converts the ketone to 4-(trifluoromethyl)benzoic acid.
Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) reduces the aromatic ring to a cyclohexane, yielding 4-(trifluoromethyl)cyclohexane-1-carboxylic acid.
Direct Functionalization of Cyclohexane Derivatives
Alternative routes involve introducing the trifluoromethyl group post-cyclohexane formation. For instance, halogenation at the 4-position followed by nucleophilic trifluoromethylation using reagents like (CF₃)₂CuLi or Umemoto’s reagent. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions.
Amidation Strategies
The carboxylic acid is converted to the carboxamide via two principal methods:
Direct Amidation Using Boron Reagents
A modern approach bypasses acid chloride intermediates by employing tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] to activate the carboxylic acid:
- Reaction Setup : Equimolar carboxylic acid and amine are mixed with B(OCH₂CF₃)₃ in acetonitrile.
- Heating : The mixture is heated at 80–100°C for 5–24 hours.
- Workup : Amberlyst resins and MgSO₄ are used to purify the product, avoiding column chromatography.
Advantages :
- Eliminates toxic byproducts (e.g., HCl gas).
- Compatible with acid- or base-sensitive substrates.
Stereochemical Control and Isomer Separation
The cyclohexane ring’s chair conformation leads to cis/trans isomerism at the 4-position. Key strategies include:
Chromatographic Separation
Base-Catalyzed Isomerization
Treatment with NaOMe or KOtBu in alcoholic solvents equilibrates cis/trans mixtures, favoring the thermodynamically stable isomer. For example:
- Conditions : 0.1 M NaOMe in methanol, reflux for 12 hours.
- Outcome : Trans isomer predominates due to reduced steric strain.
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | Direct Amidation |
|---|---|---|
| Reaction Time | 6–12 hours | 5–24 hours |
| Byproducts | HCl, requiring neutralization | Borate esters, easily removable |
| Stereoselectivity | Depends on starting material | Retains substrate configuration |
| Scalability | Moderate (handling SOCl₂) | High (simplified workup) |
Q & A
Q. What are the optimal conditions for synthesizing 4-(Trifluoromethyl)cyclohexane-1-carboxamide with high yield?
To optimize synthesis, consider a multi-step approach:
- Trifluoromethylation : Use cyclohexane derivatives (e.g., cyclohexene) with trifluoromethyl iodide under strong bases like sodium hydride (NaH) to introduce the CF₃ group .
- Carboxamide Formation : React the intermediate with ammonia or amines in the presence of coupling agents (e.g., HATU) in dry dimethylformamide (DMF) at controlled temperatures (0–25°C) .
- Purification : Employ recrystallization or column chromatography to isolate the product. Monitor purity via HPLC (≥95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to identify chemical shifts for the CF₃ group (~110–120 ppm for ¹³C) and carboxamide protons (~6–8 ppm for NH₂) .
- Purity Assessment : Combine HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., C₈H₁₁F₃N₂O) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates stability for storage) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug discovery?
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and activation energies for reactions like hydrolysis or enzyme binding .
- Docking Studies : Apply molecular dynamics (MD) simulations to analyze binding affinities with biological targets (e.g., kinases or GPCRs). Compare results with experimental IC₅₀ values to validate models .
- Data Integration : Leverage platforms like ICReDD to combine computational predictions with high-throughput screening data, narrowing optimal reaction conditions .
Q. How can researchers resolve contradictions between in vitro and in silico bioactivity data for this compound?
- Experimental Replication : Ensure assay consistency (e.g., pH, temperature, and cell lines) across multiple labs .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets. Cross-reference with structurally similar compounds (e.g., 4-phenylcyclohexane analogs) to contextualize results .
- Mechanistic Studies : Employ stopped-flow kinetics or isotopic labeling to probe reaction mechanisms and validate computational predictions .
Q. What statistical approaches are recommended for designing experiments involving this compound?
- Factorial Design : Use a 2³ factorial matrix to evaluate variables like temperature, catalyst concentration, and reaction time. This minimizes the number of experiments while capturing interactions .
- Response Surface Methodology (RSM) : Optimize synthesis yield by modeling quadratic relationships between variables. Validate with central composite designs .
- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic or thermodynamic parameters .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Intermediate Stability : Test intermediates (e.g., trifluoromethylated cyclohexane) for explosivity or flammability using differential scanning calorimetry (DSC) .
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., trifluoromethyl iodide) .
- Emergency Procedures : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure access to eyewash stations .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
- Prodrug Strategies : Synthesize hydrochloride salts or ester derivatives to improve aqueous solubility, as seen in methyl 4-(aminomethyl)cyclohexane analogs .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What validation strategies ensure reproducibility in cross-disciplinary studies (e.g., chemistry and pharmacology)?
- Cross-Validation : Compare NMR and X-ray crystallography data to confirm structural consistency .
- Blind Testing : Distribute samples to independent labs for parallel bioactivity testing .
- Data Sharing : Use platforms like PubChem to standardize and archive experimental protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
